molecular formula C25H39N3O3 B11548658 (9E)-N'-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide

(9E)-N'-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide

Cat. No.: B11548658
M. Wt: 429.6 g/mol
InChI Key: MTMAKIKJYDIOAT-GDCKTUOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9E)-N’-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide is a synthetic organic compound characterized by its unique structure, which includes a hydrazide group linked to an octadec-9-ene chain and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E)-N’-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide typically involves the condensation of (9E)-octadec-9-enal with (Z)-(3-nitrophenyl)hydrazine under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(9E)-N’-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Substituted hydrazides with various functional groups.

Scientific Research Applications

(9E)-N’-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (9E)-N’-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (9E)-9-nitrooctadecenoic acid: A nitro fatty acid with similar structural features.

    (E)-9-octadecenoic acid:

Uniqueness

(9E)-N’-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide is unique due to the presence of both the nitrophenyl and hydrazide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H39N3O3

Molecular Weight

429.6 g/mol

IUPAC Name

(E)-N-[(Z)-(3-nitrophenyl)methylideneamino]octadec-9-enamide

InChI

InChI=1S/C25H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(29)27-26-22-23-18-17-19-24(21-23)28(30)31/h9-10,17-19,21-22H,2-8,11-16,20H2,1H3,(H,27,29)/b10-9+,26-22-

InChI Key

MTMAKIKJYDIOAT-GDCKTUOTSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N/N=C\C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.